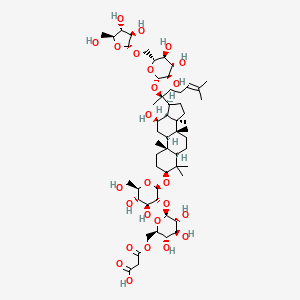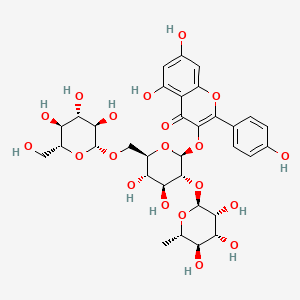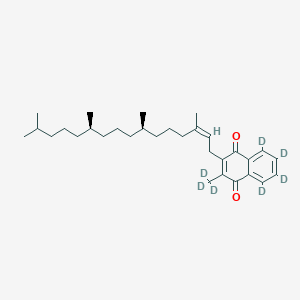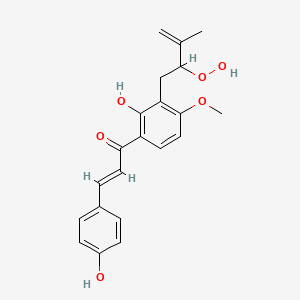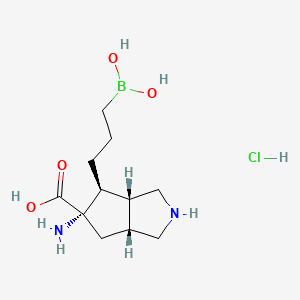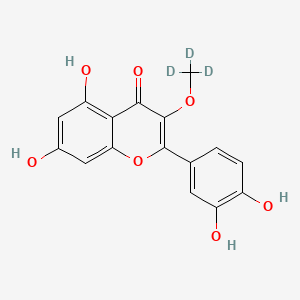
3-O-Methyl-d3 Quercetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methylquercetin-d3: is a deuterated derivative of 3-O-Methylquercetin, a naturally occurring flavonoid found in various plants. This compound is known for its antioxidant, anti-inflammatory, and antibacterial properties. The deuterated form, 3-O-Methylquercetin-d3, is often used in scientific research to study the metabolic pathways and biological effects of 3-O-Methylquercetin due to its enhanced stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylquercetin-d3 typically involves the methylation of quercetin. The process begins with the extraction of quercetin from plant sources, followed by its methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 3-O-Methylquercetin-d3 involves large-scale extraction of quercetin from plant materials, followed by its chemical modification. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylquercetin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives, which can be further studied for their biological activities.
Scientific Research Applications
Chemistry: 3-O-Methylquercetin-d3 is used as a reference compound in analytical chemistry to study the metabolic pathways of flavonoids. Its deuterated form allows for precise tracking in mass spectrometry studies.
Biology: In biological research, it is used to investigate the antioxidant and anti-inflammatory effects of flavonoids. Studies have shown that it can protect cells from oxidative stress and reduce inflammation in various cell models .
Medicine: In medical research, 3-O-Methylquercetin-d3 is explored for its potential therapeutic effects, including its role in preventing and treating chronic diseases such as cardiovascular diseases and cancer .
Industry: In the pharmaceutical and nutraceutical industries, it is used to develop supplements and drugs that leverage its antioxidant and anti-inflammatory properties.
Mechanism of Action
3-O-Methylquercetin-d3 exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway. By inhibiting the production of pro-inflammatory cytokines and enzymes, it helps in reducing inflammation and protecting cells from damage .
Comparison with Similar Compounds
Isorhamnetin: Another methylated derivative of quercetin, known for its antioxidant and anti-inflammatory properties.
Rhamnazin: A flavonoid with similar biological activities.
Tamarixetin: Another O-methylated quercetin derivative with comparable effects.
Uniqueness: 3-O-Methylquercetin-d3 is unique due to its deuterated form, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research for studying the biological effects and metabolic pathways of flavonoids .
Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/i1D3 |
InChI Key |
WEPBGSIAWZTEJR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


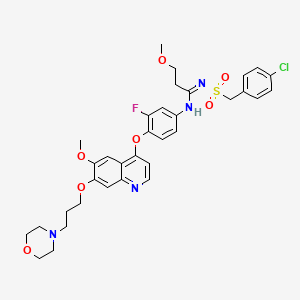
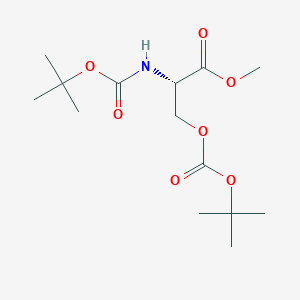
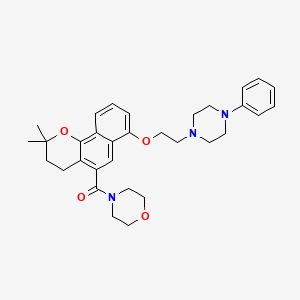
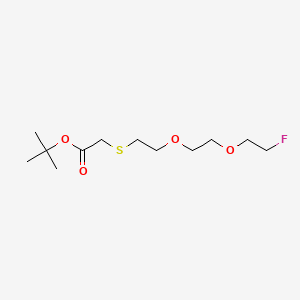
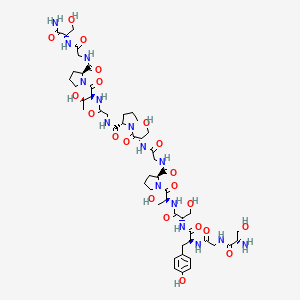
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
